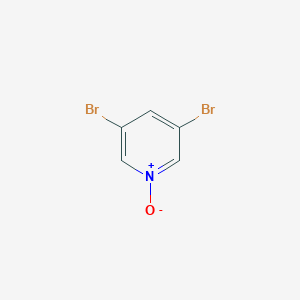

3,5-Dibromopyridine 1-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-4-1-5(7)3-8(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUQQUOGXPOBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=[N+](C=C1Br)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347315 | |

| Record name | 3,5-Dibromopyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2402-99-5 | |

| Record name | Pyridine, 3,5-dibromo-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromopyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIBROMOPYRIDINE N-OXIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Introduction and Strategic Importance

An In-depth Technical Guide to 3,5-Dibromopyridine 1-oxide

This guide provides a comprehensive technical overview of this compound (CAS No. 2402-99-5), a pivotal intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, properties, reactivity, and applications, grounding all claims in verifiable, authoritative sources.

This compound is a highly functionalized heterocyclic compound. Its strategic importance stems from the unique electronic properties conferred by the N-oxide group and the two bromine atoms on the pyridine ring. The N-oxide function acts as an internal oxidizing agent and, more critically, as a powerful electron-withdrawing group that activates the C2 and C6 positions for nucleophilic aromatic substitution (SNAr). The bromine atoms serve as versatile synthetic handles, enabling a wide array of cross-coupling reactions. This combination makes it a valuable building block for introducing substituted pyridine moieties into complex molecules, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 2402-99-5 | [3][4][5][6] |

| Molecular Formula | C₅H₃Br₂NO | [3][6] |

| Molecular Weight | 252.89 g/mol | [3][6] |

| Appearance | White to orange or green powder/crystal | [5] |

| Purity | Typically >98.0% (GC) | [5] |

| Melting Point | 143.0 to 146.0 °C | [5] |

| Storage | Recommended in a cool, dark place (<15°C) under an inert atmosphere |

Spectroscopic Data for Structural Verification

Spectroscopic analysis confirms the identity and purity of this compound. While a comprehensive set of spectra should be acquired for each batch, typical ¹H NMR data is presented below.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Solvent |

| H-2, H-6 | ~8.4 | Singlet (broad) | DMSO-d₆ |

| H-4 | ~7.8 | Singlet (broad) | DMSO-d₆ |

Note: The exact chemical shifts can vary slightly based on solvent and concentration. The provided data is an approximation based on typical spectra for similar compounds.[7]

Synthesis and Manufacturing

The synthesis of this compound is primarily achieved through the direct oxidation of its precursor, 3,5-Dibromopyridine. The choice of oxidant and reaction conditions is critical to achieving high yield and purity while minimizing side reactions.

Workflow for the Synthesis of this compound

Caption: High-level workflow for the two-stage synthesis of this compound.

Detailed Experimental Protocol: N-Oxidation

This protocol is adapted from established methodologies for the N-oxidation of pyridine derivatives, emphasizing safety and efficiency.[8]

Materials:

-

3,5-Dibromopyridine (1.0 eq)

-

Trifluoroacetic acid (as solvent)

-

30% Hydrogen peroxide (H₂O₂) (2.5 eq)

-

Four-hole round-bottom flask

-

Magnetic stirrer and heating mantle

-

Addition funnel

-

Thermometer

Procedure:

-

Dissolution: In a four-hole flask, dissolve 3,5-Dibromopyridine (e.g., 300g, 1.27 mol) in trifluoroacetic acid (e.g., 300 mL) at room temperature (20-25 °C) with stirring.[8] This forms the reaction solution.

-

Temperature Control: Heat the reaction mixture to the target temperature, typically between 40-80 °C (a temperature of 70 °C is cited in one microreactor-based synthesis).[8]

-

Oxidant Addition: Slowly add 30% hydrogen peroxide (e.g., 358.8g, 3.166 mol) to the reaction mixture via an addition funnel over 30-60 minutes. Causality: The slow addition is crucial to control the exothermic reaction and prevent dangerous temperature spikes. Trifluoroacetic acid acts as both a solvent and a catalyst, forming a more potent oxidizing species (peroxytrifluoroacetic acid) in situ.

-

Reaction Monitoring: Maintain the reaction at the set temperature and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is neutral. Caution: Neutralization is highly exothermic and releases CO₂ gas; perform slowly in a well-ventilated fume hood.

-

Purification: The crude product, which often precipitates as an off-white solid, is collected by filtration.[8] Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity this compound.

Self-Validation: The success of the synthesis is validated by comparing the spectroscopic data (¹H NMR, ¹³C NMR, IR) and the melting point of the final product with the reference values listed in Section 2.

Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the pyridine N-oxide ring.

Nucleophilic Aromatic Substitution (SNAr)

The N-oxide group strongly deactivates the ring towards electrophilic attack but powerfully activates the C2 and C6 positions towards nucleophilic attack. This is due to its ability to stabilize the negative charge in the Meisenheimer intermediate.

Caption: Generalized mechanism for SNAr on this compound.

This reactivity allows for the introduction of a wide range of nucleophiles (e.g., amines, alkoxides, thiols) at the C2/C6 positions. The bromine at C5 remains, providing a site for subsequent functionalization, often via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This step-wise functionalization is a cornerstone of its utility in building complex molecular architectures.

Applications in Research and Development

This compound is not an end-product but a high-value intermediate. Its applications are broad and impactful.

-

Pharmaceutical Synthesis: It is a key building block for active pharmaceutical ingredients (APIs). The substituted pyridine motif is prevalent in drugs targeting a range of conditions. The compound serves as an intermediate in the development of novel antimicrobial and anti-inflammatory agents.[1][2]

-

Agrochemicals: It is used in the synthesis of advanced pesticides and herbicides. The pyridine core is a well-known toxophore, and specific substitution patterns derived from this intermediate can enhance efficacy and selectivity.[1][2]

-

Materials Science: The rigid, functionalizable core of this compound makes it a candidate for developing novel polymers, coatings, and organic electronic materials.[2]

-

Organic Chemistry Research: It serves as a versatile reagent for creating complex heterocyclic molecules for fundamental research, including studies on enzyme inhibition and receptor binding.[2]

Safety, Handling, and Disposal

As a senior scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate precautions.

Hazard Profile:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Mandatory Handling Protocols:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

Handling: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[3]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[3]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

References

- CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide.

-

Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N. The Royal Society of Chemistry. [Link]

-

SAFETY DATA SHEET - 3,5-Dibromopyridine. Fisher Scientific. [Link]

-

3,5-Dibromopyridine. NIST WebBook. [Link]

-

Exploring 3,5-Dibromopyridine: Properties, Applications, and Manufacturing. Pharmaffiliates. [Link]

-

A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011. [Link]

-

3,5-Dibromopyridine N-oxide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. echemi.com [echemi.com]

- 4. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. fishersci.ca [fishersci.ca]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]

3,5-Dibromopyridine 1-oxide molecular weight

An In-Depth Technical Guide to 3,5-Dibromopyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated heterocyclic compound that has emerged as a critical building block in medicinal chemistry and advanced organic synthesis. Its strategic disubstitution with bromine atoms, combined with the activating nature of the N-oxide moiety, renders it a uniquely versatile intermediate. This guide provides an in-depth examination of its core physicochemical properties, synthesis methodologies, and significant applications. We will explore the mechanistic rationale behind its reactivity, present a detailed experimental protocol for its preparation, and discuss its utility in the development of novel therapeutics and other advanced materials, thereby offering a comprehensive resource for professionals in the field.

Core Molecular and Physicochemical Properties

This compound, identified by CAS number 2402-99-5, is a stable, solid compound at room temperature.[][2] The presence of two bromine atoms on the pyridine ring, meta to the nitrogen, significantly influences its electronic properties and reactivity. The N-oxide functional group further activates the pyridine ring, making it susceptible to a range of chemical transformations that are often challenging with the parent pyridine. This dual functionality is the cornerstone of its value in synthetic chemistry.[3][4]

Key Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference. This data is essential for experimental design, safety assessment, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 252.89 g/mol | [][4][5] |

| Molecular Formula | C₅H₃Br₂NO | [][4][5] |

| CAS Number | 2402-99-5 | [][4][5] |

| Appearance | White to creamish or light orange powder/crystal | [2][4][6] |

| Melting Point | 134-148 °C | [][4][6] |

| Density | 2.15 g/cm³ | [] |

| Boiling Point | 387.1°C at 760 mmHg | [] |

| Purity | ≥ 98% (by GC) | [4][6] |

Molecular Structure

The structure of this compound is foundational to its chemical behavior. The N-oxide group acts as an internal oxidizing agent and influences the electron density of the pyridine ring, while the bromine atoms serve as excellent leaving groups or participants in coupling reactions.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves the direct N-oxidation of its precursor, 3,5-Dibromopyridine. Modern synthetic methods leverage microreactors to achieve superior control over reaction conditions, enhancing both safety and yield.

Synthesis Workflow: N-Oxidation via Microreactor

The oxidation of 3,5-Dibromopyridine is typically performed using a strong oxidizing agent like hydrogen peroxide in an acidic medium, such as trifluoroacetic acid.[7] The use of a microreactor is a key process intensification strategy. It offers a high surface-area-to-volume ratio, which facilitates rapid heat transfer and precise temperature control. This is critical for managing the exothermic nature of the oxidation reaction, preventing runaway reactions and minimizing the formation of byproducts.[7]

Caption: Continuous flow synthesis via a microreactor.

Experimental Protocol: Microreactor Synthesis

This protocol is adapted from methodologies described for the efficient preparation of this compound.[7]

Materials:

-

3,5-Dibromopyridine (1.0 eq)

-

Trifluoroacetic acid (as solvent)

-

30% Hydrogen Peroxide (2.5 eq)

-

Microreactor system with two inlet pumps and temperature/pressure control

Procedure:

-

Prepare Reaction Liquid I: In a suitable flask, dissolve 3,5-Dibromopyridine in trifluoroacetic acid under controlled temperature (20-25°C) to a known concentration (e.g., 3.05 mol/L).[7]

-

Prepare Reaction Liquid II: Use a commercially available 30% hydrogen peroxide solution.[7]

-

System Setup: Set the microreactor temperature to the desired level (e.g., 70°C) and the pressure to a safe operating level (e.g., 0.5 MPa).[7]

-

Initiate Flow: Using precision pumps, introduce Reaction Liquid I and Reaction Liquid II into the microreactor at flow rates calculated to achieve the desired stoichiometric ratio (e.g., 1:2.5 of pyridine to H₂O₂).[7]

-

Reaction and Collection: The reactants mix and react within the microreactor. The residence time is typically short (e.g., 30 seconds). The effluent containing the product is continuously collected in a receiving flask.[7]

-

Purification: The collected solution is processed through standard workup procedures, which may include neutralization, extraction, and recrystallization to yield pure, off-white crystals of this compound.[7]

Self-Validating System: The continuous flow nature of this protocol allows for real-time monitoring of reaction parameters. Any deviation in temperature or pressure can be immediately detected, ensuring high reproducibility and safety. The high yield and purity achieved validate the efficiency of the controlled reaction environment.[7]

Applications in Research and Drug Development

The synthetic utility of this compound is extensive, primarily serving as a versatile intermediate for introducing the 3,5-disubstituted pyridine scaffold into more complex molecules.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceutical agents, including antimicrobial and anti-inflammatory drugs.[4][8] Its structure is a valuable pharmacophore. For instance, derivatives have been developed as potent agents against drug-resistant Mycobacterium tuberculosis by targeting essential enzymes in the mycobacterial cell wall synthesis pathway.[9]

-

Agrochemicals: The compound is used in the formulation of next-generation pesticides and herbicides, where the pyridine core is often associated with biological activity.[4][8]

-

Organic Chemistry Reagent: It is highly valued for its ability to undergo diverse chemical reactions, such as nucleophilic aromatic substitutions (SNA_r_) and metal-catalyzed coupling reactions (e.g., Suzuki coupling).[4][10] This allows for the precise and selective introduction of various functional groups, facilitating the creation of complex molecular architectures.[4][11]

-

Material Science: Researchers are exploring its use in the development of advanced materials, such as specialized polymers and coatings, leveraging the unique electronic and physical properties conferred by the dibrominated N-oxide structure.[4][8]

Spectroscopic and Analytical Characterization

Characterization of 3,5-Dibromopyridine and its N-oxide derivative is routinely performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure. For the parent 3,5-Dibromopyridine, characteristic signals appear in the aromatic region, typically with distinct shifts for the protons at the C2, C4, and C6 positions.[12]

-

Gas Chromatography (GC): GC is often cited as the method for purity analysis, with typical purities of commercial-grade material being ≥98.0%.[2][4]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight and fragmentation pattern, which shows a characteristic isotopic distribution due to the two bromine atoms.[13]

Safety, Handling, and Storage

As with its precursor, 3,5-Dibromopyridine, proper handling of this compound is crucial. The parent compound is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[14][15][16]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14][16] Avoid breathing dust and prevent contact with skin and eyes.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][14] Some suppliers recommend storage at 0-8 °C under an inert gas atmosphere, as the compound can be air-sensitive.[2][4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15][16]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery, agrochemistry, and material science. Its precise molecular weight of 252.89 g/mol and well-defined physicochemical properties, combined with its versatile reactivity, make it an indispensable intermediate. The adoption of advanced synthesis techniques, such as microreactor technology, further enhances its accessibility and utility, ensuring its continued importance for researchers and scientists developing the next generation of complex functional molecules.

References

-

J&K Scientific. (n.d.). 3,5-Dibromopyridine N-oxide. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 3,5-Dibromopyridine Safety Data Sheet. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 3 5 Dibromopyridine N Oxide >= 98% (Gc) 25 G. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis. Retrieved from [Link]

-

HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved from [Link]

- Google Patents. (n.d.). CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide.

-

NIST. (n.d.). 3,5-Dibromopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dibromopyridine. Retrieved from [Link]

-

PubMed Central. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Retrieved from [Link]

Sources

- 2. 3,5-Dibromopyridine N-Oxide | 2402-99-5 | TCI AMERICA [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. cenmed.com [cenmed.com]

- 7. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]

- 8. jk-sci.com [jk-sci.com]

- 9. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. innospk.com [innospk.com]

- 12. 3,5-Dibromopyridine(625-92-3) 1H NMR spectrum [chemicalbook.com]

- 13. 3,5-Dibromopyridine [webbook.nist.gov]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.ca [fishersci.ca]

An In-Depth Technical Guide to 3,5-Dibromopyridine 1-oxide: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromopyridine 1-oxide is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis. Its unique electronic and steric properties, stemming from the presence of two bromine atoms and an N-oxide functional group, make it a versatile intermediate in the development of novel pharmaceutical and agrochemical agents.[1][2] The N-oxide group not only influences the reactivity of the pyridine ring but also enhances the solubility and bioavailability of its derivatives, a feature of significant interest in drug discovery. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and insights into its handling and safety.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate its behavior in various chemical transformations and analytical procedures.

Core Physical Characteristics

| Property | Value | Source(s) |

| CAS Number | 2402-99-5 | [3] |

| Molecular Formula | C₅H₃Br₂NO | [3][] |

| Molecular Weight | 252.89 g/mol | [3][] |

| Appearance | Off-white to beige or creamish crystalline powder | |

| Melting Point | 134-144 °C | [] |

| Boiling Point | 387.1 °C at 760 mmHg (Predicted) | [] |

| Density | 2.15 g/cm³ (Predicted) | [] |

Solubility Profile

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-oxidation of its precursor, 3,5-dibromopyridine. This transformation is a critical step in modifying the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions.

Reaction Principle

The oxidation of the nitrogen atom in the pyridine ring is a common strategy to alter its reactivity. The lone pair of electrons on the nitrogen atom attacks an oxygen-transfer agent, such as a peroxy acid or hydrogen peroxide, to form the N-oxide. This process decreases the electron density of the ring, particularly at the ortho and para positions, making them more electrophilic.

Experimental Protocol: N-Oxidation of 3,5-Dibromopyridine

This protocol is based on a general method for the N-oxidation of pyridines and adapted from a patented procedure for the synthesis of 3,5-dibromopyridine-N-oxide.[5]

Materials:

-

3,5-Dibromopyridine

-

Hydrogen Peroxide (30% aqueous solution)

-

An organic acid (e.g., trifluoroacetic acid or acetic acid)

-

An appropriate organic solvent (e.g., trifluoroacetic acid)

-

Deionized water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dibromopyridine in an appropriate organic solvent, such as trifluoroacetic acid.[5] The concentration should be carefully chosen to ensure complete dissolution.

-

Addition of Oxidizing Agent: While stirring the solution, slowly add a stoichiometric excess of 30% aqueous hydrogen peroxide. The addition should be performed cautiously to control the reaction temperature, as the oxidation is an exothermic process.

-

Reaction Conditions: The reaction mixture is then heated to a temperature between 40°C and 80°C.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The product is then precipitated by the addition of cold water. The resulting solid is collected by filtration, washed with water until the filtrate is neutral, and then dried under vacuum to yield the crude this compound.[5] Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Causality Behind Experimental Choices:

-

Choice of Oxidizing Agent: Hydrogen peroxide in the presence of an acid is a common and effective reagent for N-oxidation. The acid protonates the oxygen of the peroxide, making it a better leaving group and facilitating the transfer of an oxygen atom to the nitrogen.

-

Temperature Control: Maintaining the reaction temperature within the specified range is crucial. Lower temperatures may lead to a sluggish reaction, while excessively high temperatures can cause decomposition of the product and the oxidizing agent.

-

Purification: The precipitation with water is an effective method for isolating the product, as this compound is expected to have low solubility in water. Washing with water removes any residual acid and unreacted hydrogen peroxide.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Accurate characterization of this compound is paramount to confirm its identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show two signals in the aromatic region, corresponding to the protons at the C2/C6 and C4 positions. A patent for the synthesis of this compound reports the following ¹H NMR data in an unspecified solvent: 7.97 ppm (s, 1H) and 8.61 ppm (s, 2H).[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

-

N-O Stretch: A strong absorption band typically in the region of 1200-1300 cm⁻¹.

-

C-Br Stretch: Absorptions in the fingerprint region, generally below 800 cm⁻¹.

-

Aromatic C-H and C=C/C=N stretches: Bands in their respective characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (252.89 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br). Common fragmentation pathways may include the loss of an oxygen atom or a bromine atom. The mass spectrum of the precursor, 3,5-dibromopyridine, shows a molecular ion at m/z 237 and a base peak also at m/z 237, with a characteristic isotopic pattern for two bromine atoms.[7][8]

Diagram of the Analytical Workflow:

Caption: Workflow for the analytical characterization of this compound.

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis due to its unique reactivity profile. The presence of the N-oxide group activates the pyridine ring for nucleophilic substitution, particularly at the 2- and 6-positions. The bromine atoms can also participate in various cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

Its utility is particularly evident in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[1][2] For instance, it can serve as a precursor for the synthesis of substituted pyridines with potential biological activity.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on its hazards and handling procedures.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of new chemical entities. This guide has provided a detailed overview of its physical properties, a practical synthesis protocol, and a comprehensive approach to its analytical characterization. By understanding these fundamental aspects, researchers and scientists can effectively and safely utilize this versatile building block in their synthetic endeavors.

References

- CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents. (n.d.).

- Wiley-VCH. (2007).

-

Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N -. (n.d.). The Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

-

3,5-Dibromopyridine. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]

-

13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0137740). (n.d.). NP-MRD. Retrieved January 10, 2026, from [Link]

-

3,5-Dibromopyridine - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 10, 2026, from [Link]

- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi

-

Pyridine-n-oxide. (n.d.). Organic Syntheses Procedure. Retrieved January 10, 2026, from [Link]

-

3,5-Dibromopyridine - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 10, 2026, from [Link]

-

3,5-Dibromopyridine | C5H3Br2N | CID 69369. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 10, 2026, from [Link]

- FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. (n.d.).

-

3,5-Dibromopyridine N-oxide | 2402-99-5. (n.d.). J&K Scientific. Retrieved January 10, 2026, from [Link]

-

Pyridine, 1-oxide. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 5. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]

- 6. 3,5-Dibromopyridine(625-92-3) 13C NMR [m.chemicalbook.com]

- 7. 3,5-Dibromopyridine [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

Technical Guide on the Physicochemical Properties of 3,5-Dibromopyridine 1-oxide

Abstract: This document provides an in-depth technical examination of 3,5-Dibromopyridine 1-oxide, a pivotal intermediate in pharmaceutical and agrochemical synthesis.[1] The primary focus is the accurate determination and interpretation of its melting point, a critical parameter indicative of purity and identity. We will explore the causality behind experimental choices in its synthesis, purification, and analysis, offering field-proven insights for researchers, scientists, and drug development professionals. This guide establishes a framework for understanding how the molecular transformation from 3,5-Dibromopyridine to its N-oxide derivative significantly alters its physical properties and how to validate these properties through rigorous experimental protocols.

Introduction: The Significance of N-Oxidation in Pyridine Chemistry

Pyridine derivatives are fundamental building blocks in medicinal chemistry and material science.[2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. The introduction of an N-oxide moiety, converting a pyridine to a pyridine N-oxide, is a common and powerful strategy. This transformation drastically alters the electron density of the pyridine ring, influencing its reactivity and intermolecular interactions.

This compound (CAS RN: 2402-99-5) is a prime example of such a functionalized intermediate.[3][4] It serves as a versatile precursor in the development of antimicrobial and anti-inflammatory drugs, as well as in the formulation of advanced agrochemicals.[1] For professionals in drug development, the purity of such an intermediate is paramount, as impurities can lead to unforeseen side reactions, reduced yields, and complications in downstream applications. The melting point is the first and most fundamental indicator of a compound's purity, making its accurate determination a non-negotiable aspect of quality control.

Core Physicochemical Properties: A Comparative Analysis

The oxidation of the nitrogen atom in 3,5-Dibromopyridine introduces a highly polar N-O bond. This significantly increases the molecule's dipole moment and its capacity for strong intermolecular dipole-dipole interactions and hydrogen bonding. The direct consequence of this is a substantial elevation in its melting point compared to its non-oxidized precursor.

Data Presentation:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Appearance | Melting Point (°C) |

| 3,5-Dibromopyridine | 625-92-3 | C₅H₃Br₂N | 236.89 | White to pale cream crystals or powder | 110-115[5] |

| This compound | 2402-99-5 | C₅H₃Br₂NO | 252.89 | White to off-white powder or crystals | 143-146 [3] |

Note: The observed melting point can be a range. A narrow range is indicative of high purity, whereas a broad range typically suggests the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature span.

Synthesis and Purification: The Foundation of an Accurate Melting Point

An accurate melting point is only meaningful if the compound is pure. The journey to a pure sample begins with its synthesis and subsequent purification. The protocols for these steps are not merely procedural; they are designed to mitigate the formation of byproducts and effectively remove any that do form.

Synthesis of this compound

A modern and efficient method for the N-oxidation of 3,5-Dibromopyridine involves using a strong oxidizing agent like hydrogen peroxide in an acidic medium, often facilitated by a microreactor for enhanced control over reaction conditions.[6]

Experimental Protocol: N-Oxidation via Microreactor

-

Preparation of Reactant Solutions:

-

Microreactor Setup and Reaction:

-

Set the temperature of the microreactor to between 40°C and 80°C.[6] The precise temperature control afforded by a microreactor is critical for preventing over-oxidation or decomposition.

-

Pump Solution I and Solution II into the microreactor at controlled flow rates. A typical molar ratio of 3,5-Dibromopyridine to hydrogen peroxide is 1:2.5 to ensure complete conversion.[6]

-

The continuous flow nature of the reactor ensures rapid mixing and efficient heat transfer, leading to high yields and minimal byproduct formation in a short residence time (e.g., 30 seconds).[6]

-

-

Work-up and Isolation:

-

Collect the reaction effluent in a receiving flask.

-

Induce precipitation of the product by adding the reaction mixture to cold water. The highly polar N-oxide is less soluble in water than the acidic reaction medium.

-

Isolate the precipitated off-white solid by vacuum filtration.[6]

-

Purification by Recrystallization

The crude product from the synthesis will contain residual starting material, solvent, and potentially minor byproducts. Recrystallization is the gold standard for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.

Experimental Protocol: Recrystallization

-

Solvent Selection: Based on the polarity of this compound, a polar protic solvent like ethanol or a mixture such as ethanol/water is a suitable starting point for solvent screening.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the solvent's boiling point while stirring until all the solid dissolves.

-

Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process to allow for the growth of larger, purer crystals.

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of precipitated crystals.

-

Isolation and Drying: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Workflow Visualization

The following diagram illustrates the logical flow from starting material to a purified product ready for analysis.

Caption: Workflow from synthesis to final analysis of this compound.

The Self-Validating System: Melting Point Determination and Spectroscopic Confirmation

Trustworthiness in experimental science is achieved when results are internally consistent and validated by orthogonal methods. The melting point provides a measure of purity, which is then confirmed by spectroscopic analysis that verifies the chemical structure.

Protocol for Melting Point Determination

-

Sample Preparation: Ensure the purified crystalline sample is completely dry. A small amount of residual solvent can act as an impurity and depress the melting point.

-

Loading: Finely crush a small amount of the sample and pack it into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating Rate: Heat the sample rapidly to about 15-20°C below the expected melting point (approx. 143°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point. For this compound, a sharp range such as 144-145°C would indicate high purity.

Authoritative Grounding: NMR Spectroscopy

While the melting point suggests purity, it does not confirm identity. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation of organic molecules. The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

For this compound, the expected ¹H NMR signals would confirm the successful oxidation and the integrity of the pyridine ring structure. Published data indicates signals around δ 7.97 (singlet, 1H) and δ 8.61 (singlet, 2H).[6] The simplicity of the spectrum (two singlets) is consistent with the symmetrical nature of the molecule. This spectroscopic signature, when observed in a sample that also exhibits a sharp and correct melting point, provides a high degree of confidence in both the identity and purity of the material.

Conclusion

The melting point of this compound is a fundamental physical constant that serves as a reliable and accessible indicator of its purity. A value in the range of 143-146°C is consistently reported.[3] However, this value is only meaningful when contextualized within a robust framework of synthesis, purification, and analytical validation. By understanding the chemical principles that govern its synthesis and the physical principles behind its purification, researchers can confidently prepare and utilize high-purity this compound as a critical intermediate in the development of novel pharmaceuticals and other advanced chemical applications.

References

-

The Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis. Retrieved from The Royal Society of Chemistry website. [Link]

-

HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4. [Link]

-

Stenutz. (n.d.). 3,5-dibromopyridine. Retrieved from Stenutz website. [Link]

- Google Patents. (n.d.). CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3,5-Dibromopyridine: Properties, Applications, and Manufacturing. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website. [Link]

-

NIST. (n.d.). 3,5-Dibromopyridine. Retrieved from NIST WebBook. [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. 3,5-Dibromopyridine N-Oxide | 2402-99-5 | TCI EUROPE N.V. [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. innospk.com [innospk.com]

- 6. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3,5-Dibromopyridine 1-Oxide

This guide provides a comprehensive overview for the synthesis of 3,5-Dibromopyridine 1-oxide, a crucial intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The presence of two bromine atoms and an N-oxide functionality offers multiple reaction sites for further chemical modifications, making it a versatile building block in medicinal chemistry and material science.[1][2][3] This document delves into the core principles of the N-oxidation of 3,5-dibromopyridine, presenting detailed experimental protocols, mechanistic insights, and critical safety considerations.

Introduction: The Strategic Importance of this compound

This compound serves as a key precursor in the synthesis of a wide array of more complex heterocyclic compounds. The N-oxide moiety not only enhances the solubility of the molecule but also modulates its electronic properties. This activation of the pyridine ring is pivotal for subsequent electrophilic substitution reactions, such as nitration, often directing incoming substituents to the C-4 position.[3] Its utility is well-documented in the synthesis of various biologically active molecules, underscoring its importance for researchers and professionals in drug discovery and development.[1][2]

The Chemistry of N-Oxidation: Mechanism and Rationale

The conversion of 3,5-dibromopyridine to its corresponding N-oxide is a classic example of an N-oxidation reaction. This process involves the transfer of an oxygen atom from an oxidizing agent to the nitrogen atom of the pyridine ring.

Mechanistic Pathway

The generally accepted mechanism for pyridine N-oxidation using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid. This concerted process results in the formation of the N-O bond and the release of the corresponding carboxylic acid.

Diagram: Generalized Mechanism of Pyridine N-Oxidation

Caption: Workflow for the continuous synthesis of this compound.

Data Presentation and Yield Comparison

The efficiency of the synthesis can vary depending on the chosen method. Below is a summary of reported yields and purities.

| Method | Oxidizing System | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Batch | H₂O₂ / Trifluoroacetic Acid | 50-70 | 85 | 98.4 | [4] |

| Microreactor | H₂O₂ / Acetic Acid | 40 | 90.2 | 99.5 | [4] |

| Microreactor | H₂O₂ / Trifluoroacetic Acid | 60 | 95 | 99.2 | [4] |

| Microreactor | H₂O₂ / Trifluoroacetic Acid | 65 | 98.9 | 99.7 | [4] |

As the data indicates, the microreactor synthesis generally provides higher yields and purities compared to the batch process. [4]This is attributed to the superior control over reaction parameters such as temperature and stoichiometry in a continuous flow system.

Safety and Handling: A Paramount Concern

Both the starting material, 3,5-dibromopyridine, and the oxidizing agents used in this synthesis require careful handling.

3,5-Dibromopyridine:

-

Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. [5]May also cause respiratory irritation. [5]* Precautions: Wear protective gloves, clothing, and eye/face protection. [5]Use only in a well-ventilated area or outdoors. [5]Wash hands thoroughly after handling. [5] Peroxy Compounds (e.g., Hydrogen Peroxide, m-CPBA):

-

Hazards: Strong oxidizers. Can be explosive, especially m-CPBA, when subjected to shock or friction.

-

Precautions: Always work behind a safety shield when handling peracids. [6]Add the peroxy compound slowly to control the reaction rate and prevent a buildup of unreacted reagent. [6]Ensure efficient stirring and cooling as these reactions are often exothermic. [6]Store m-CPBA at a recommended temperature of 2-8°C. [7] Spill and Waste Disposal:

-

In case of a spill, prevent further leakage if safe to do so. [8]Absorb liquid spills with an inert material. [8]For solid peroxides, keep the spill wet with an appropriate inert solvent. [7]Dispose of all chemical waste in accordance with local, regional, and national regulations. [9]

Conclusion

The synthesis of this compound is a well-established and crucial transformation for the production of valuable chemical intermediates. While traditional batch methods using hydrogen peroxide and a carboxylic acid are effective, modern continuous flow techniques using microreactors offer significant advantages in terms of yield, purity, and safety. [4]A thorough understanding of the reaction mechanism, careful selection of the oxidizing agent, and strict adherence to safety protocols are essential for the successful and safe execution of this synthesis.

References

- Preparation method of 3,5-dibromopyridine-N-oxide. (CN104447531A).

-

Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N - The Royal Society of Chemistry. [Link]

-

A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011. [Link]

-

Recent trends in the chemistry of pyridine N-oxides. ARKIVOC 2001 (i) 242-268. [Link]

-

Pyridine-N-oxide. Organic Syntheses Procedure. [Link]

-

Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]

-

A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters Vol. 11, No.3|447-452| May-July|2021. [Link]

-

Pyridine-N-oxide. Wikipedia. [Link]

-

Standard Operating Procedure - 3-Chloroperbenzoic acid (mCPBA). UCLA Chemistry & Biochemistry. [Link]

-

Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst. ResearchGate. [Link]

-

Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. benchchem.com [benchchem.com]

- 4. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rtong.people.ust.hk [rtong.people.ust.hk]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Preparation of 3,5-Dibromopyridine 1-oxide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromopyridine 1-oxide is a pivotal intermediate in the synthesis of a variety of functionalized pyridine derivatives for the pharmaceutical and agrochemical industries.[1][2] Its unique electronic and steric properties make it a valuable building block in drug discovery and material science.[2] This guide provides a comprehensive overview of a robust and high-yield method for the preparation of this compound, focusing on the direct oxidation of 3,5-Dibromopyridine. The document delves into the underlying chemical principles, provides detailed, field-tested protocols, and discusses the critical parameters that ensure a safe, efficient, and reproducible synthesis.

Introduction: The Strategic Importance of this compound

Pyridine N-oxides are a class of heterocyclic compounds with distinct reactivity compared to their parent pyridines. The N-oxide functional group enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution, opening up diverse avenues for molecular elaboration. This compound, in particular, serves as a key precursor. The bromine atoms at the 3 and 5 positions can be readily transformed through various cross-coupling reactions, while the N-oxide moiety can direct further functionalization or be removed at a later synthetic stage. This versatility makes it an important intermediate for creating complex molecules, including novel pharmaceutical agents.[1][2]

Foundational Chemistry: The N-Oxidation of Pyridines

The conversion of a pyridine to its corresponding N-oxide is a classic oxidation reaction. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an oxygen-transfer agent. Common oxidants for this transformation include peroxy acids (like m-CPBA), hydrogen peroxide in the presence of an acid catalyst, and other specialized reagents.[3] The choice of oxidant and reaction conditions is crucial to achieve high yields and avoid side reactions, especially with substituted pyridines.

For the synthesis of this compound, a prevalent and efficient method involves the use of hydrogen peroxide in conjunction with a strong organic acid, such as trifluoroacetic acid or acetic acid.[4] The acid protonates the pyridine nitrogen, making it more susceptible to oxidation, and also activates the hydrogen peroxide.

Synthesis of the Precursor: 3,5-Dibromopyridine

A reliable supply of the starting material, 3,5-Dibromopyridine, is essential. While commercially available, understanding its synthesis can be beneficial. A common laboratory-scale preparation involves the direct bromination of pyridine.[5] This reaction typically requires harsh conditions, using bromine in the presence of concentrated sulfuric acid and thionyl chloride at elevated temperatures.[5]

Key Properties of 3,5-Dibromopyridine:

-

Appearance: Light yellow to white solid[6]

-

Molecular Formula: C₅H₃Br₂N

-

Molecular Weight: 236.89 g/mol [5]

-

Melting Point: 110-115 °C

-

Boiling Point: 222 °C[6]

Core Synthesis: Preparation of this compound

This section details a highly efficient and scalable method for the N-oxidation of 3,5-Dibromopyridine. The protocol is based on a well-documented procedure utilizing hydrogen peroxide and an acid catalyst, which has been shown to produce the target compound in high yield and purity.[4]

Reaction Mechanism

The reaction proceeds through the activation of hydrogen peroxide by the acidic medium, which then acts as the oxygen donor to the nucleophilic nitrogen of the 3,5-Dibromopyridine.

Caption: Overall reaction scheme for the N-oxidation of 3,5-Dibromopyridine.

Experimental Protocol: Batch Process

This protocol is adapted from a demonstrated synthetic method.[4]

Materials:

-

3,5-Dibromopyridine

-

Trifluoroacetic acid (TFA) or Acetic Acid

-

30% Hydrogen peroxide (H₂O₂)

-

Deionized water (frozen)

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

-

Magnetic stirrer with heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3,5-Dibromopyridine (e.g., 10 g, 0.04 mol).

-

Solvent Addition: Add the organic acid (e.g., 10 ml of trifluoroacetic acid) to the flask and stir to dissolve the starting material.

-

Heating: Gently heat the mixture to 50 °C.

-

Oxidant Addition: Slowly add 30% hydrogen peroxide (e.g., 11.95 g, 0.11 mol) dropwise via the dropping funnel, maintaining the reaction temperature.

-

Reaction Progression: After the addition is complete, raise the temperature to 70 °C and maintain for 1 hour.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the reaction solution into a beaker containing frozen deionized water (e.g., 200 ml) and stir for 10 minutes.

-

A precipitate of off-white crystals will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

-

Purification:

-

Wash the collected solid with cold deionized water until the pH of the filtrate is neutral (pH ≈ 7).

-

Dry the purified product under vacuum to obtain this compound.

-

Data Presentation: Reaction Condition Optimization

The choice of acid and temperature can influence the reaction yield. The following table summarizes results from various reported conditions.[4]

| Example | Starting Material (3,5-Dibromopyridine) | Acid | H₂O₂ (30%) | Temperature | Yield | Purity |

| 1 | 10 g | Trifluoroacetic Acid (10 ml) | 11.95 g | 70 °C | 85% | 98.4% |

| 2 | 300 g | Trifluoroacetic Acid (300 ml) | 358.8 g | 70 °C (in microreactor) | 98.9% | 99.7% |

| 3 | 101.37 g | Acetic Acid | (Not specified) | 40 °C | 90.2% | 99.5% |

Advanced Synthesis: Microreactor Technology

For improved heat and mass transfer, enhanced safety, and better reproducibility, a continuous flow microreactor setup can be employed.[4] This approach is particularly advantageous for larger-scale production.

Caption: Workflow for the synthesis of this compound using a microreactor.

In this setup, two streams—one containing 3,5-Dibromopyridine in an organic acid and the other an aqueous solution of hydrogen peroxide—are pumped into a heated microreactor. The reaction occurs rapidly and efficiently within the reactor, and the product stream is collected for subsequent work-up and purification.[4] This method offers superior control over reaction parameters, leading to higher yields and purity.[4]

Safety and Handling

Self-Validating Protocols and Trustworthiness:

-

Hazard Identification:

-

3,5-Dibromopyridine: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7]

-

Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage.

-

Hydrogen Peroxide (30%): Strong oxidizer. Contact with other materials may cause a fire. Causes severe skin burns and eye damage.

-

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Reaction Quenching: The addition of the reaction mixture to a large volume of cold water is a critical step to quench the reaction and dilute the corrosive acid.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The preparation of this compound via the direct oxidation of 3,5-Dibromopyridine with hydrogen peroxide in an acidic medium is a reliable and high-yielding method. This guide has provided a detailed protocol, an overview of the reaction mechanism, and considerations for both batch and continuous flow synthesis. By understanding and controlling the key experimental parameters, researchers can confidently and safely produce this valuable synthetic intermediate for a wide range of applications in drug discovery and development.

References

- Preparation method of 3,5-dibromopyridine-N-oxide. (CN104447531A).

- 3,5-Dibromopyridine synthesis. ChemicalBook.

- 3,5-Dibromopyridine N-oxide. J&K Scientific.

- 3,5-Dibromopyridine N-oxide. Chem-Impex.

- Exploring 3,5-Dibromopyridine: Properties, Applic

- 3,5-Dibromopyridine 99 625-92-3. Sigma-Aldrich.

- 3,5-Dibromopyridine Safety D

- OXIDATIONS 5 Oxid

- Oxid

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]

- 5. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. innospk.com [innospk.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to the Spectral Data of 3,5-Dibromopyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for 3,5-dibromopyridine 1-oxide, a key intermediate in organic synthesis with significant potential in pharmaceutical and agrochemical research.[1] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and mechanistic studies. This document moves beyond a simple data repository to explain the causal relationships between the molecular structure and its spectral output, offering field-proven insights for researchers.

Molecular Structure and Its Influence on Spectral Characteristics

This compound (CAS RN: 2402-99-5) possesses a unique electronic architecture that dictates its spectroscopic behavior.[2] The pyridine ring is an electron-deficient system, and the introduction of two electron-withdrawing bromine atoms at the 3 and 5 positions further decreases electron density. The N-oxide functional group, however, acts as an electron-donating group through resonance, pushing electron density back into the ring, particularly at the 2, 4, and 6 positions. This push-pull electronic interplay is the foundation for interpreting the compound's spectral data.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show two distinct signals in the aromatic region. Due to the symmetry of the molecule, the protons at the 2 and 6 positions are chemically equivalent, as are the protons at the 4 position. The electron-donating N-oxide group will cause a general upfield shift of the ring protons compared to the parent 3,5-dibromopyridine.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | H-4 |

| ~7.9 | Singlet | 2H | H-2, H-6 |

Predicted data is based on the analysis of related compounds and general principles of NMR spectroscopy.

Interpretation and Causality:

-

H-4 Signal: The proton at the 4-position is expected to be the most downfield signal due to the deshielding effects of the adjacent electronegative nitrogen atom and the two bromine atoms. However, the electron-donating resonance effect of the N-oxide group will counteract this to some extent.

-

H-2 and H-6 Signals: The protons at the 2 and 6 positions are predicted to be upfield relative to H-4. This is because the N-oxide group increases electron density at these positions through resonance.

-

Multiplicity: The protons are not expected to show any significant coupling to each other, resulting in singlets.

A ¹H NMR spectrum of this compound in DMSO-d₆ is available on SpectraBase, though full access is restricted.[3] The available information indicates signals consistent with the predicted structure.

¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide further insight into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-2, C-6 |

| ~138 | C-4 |

| ~120 | C-3, C-5 |

Predicted data is based on the analysis of related compounds and general principles of NMR spectroscopy.

Interpretation and Causality:

-

C-2 and C-6: These carbons are adjacent to the electron-donating N-oxide group and are expected to be the most downfield signals in the spectrum.

-

C-4: The chemical shift of this carbon will also be influenced by the N-oxide group.

-

C-3 and C-5: These carbons are directly bonded to the electronegative bromine atoms, which typically causes a downfield shift. However, in this case, the carbons are shielded by the overall electronic effects of the ring system and the N-oxide group, leading to a more upfield chemical shift compared to the other ring carbons.

Caption: Predicted key HMBC correlations for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound will be characterized by several key absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N stretching |

| ~1250 | Strong | N-O stretching |

| ~850-750 | Strong | C-H out-of-plane bending |

| Below 700 | Medium-Strong | C-Br stretching |

Predicted data is based on the analysis of related compounds and general principles of IR spectroscopy.

Interpretation and Causality:

-

N-O Stretch: The most characteristic band in the IR spectrum of a pyridine N-oxide is the N-O stretching vibration, which typically appears as a strong band around 1250 cm⁻¹.[4] This band is a reliable diagnostic tool for the presence of the N-oxide functionality.

-

Aromatic Vibrations: The aromatic C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-H out-of-plane bending vibrations in the 850-750 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

-

C-Br Stretch: The C-Br stretching vibrations are expected at lower wavenumbers, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 251/253/255 | High | [M]⁺ (Molecular ion) |

| 235/237/239 | Moderate | [M-O]⁺ |

| 156/158 | Moderate | [M-O-Br]⁺ |

| 77 | Low | [C₅H₃N]⁺ |

Predicted data is based on the isotopic distribution of bromine and common fragmentation pathways for N-oxides.

Interpretation and Causality:

-

Molecular Ion: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). This will result in a cluster of peaks at m/z 251, 253, and 255 with a relative intensity ratio of approximately 1:2:1.

-

Loss of Oxygen: A key fragmentation pathway for N-oxides is the loss of an oxygen atom ([M-16]).[4] Therefore, a significant peak is expected at m/z 235/237/239, corresponding to the 3,5-dibromopyridine radical cation.

-

Further Fragmentation: Subsequent fragmentation may involve the loss of a bromine atom from the [M-O]⁺ fragment, leading to a peak at m/z 156/158.

Caption: Predicted major fragmentation pathway for this compound.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and spectral analysis of this compound.

Synthesis of this compound

This procedure is adapted from a patented method.[5]

Materials:

-

3,5-Dibromopyridine

-

Trifluoroacetic acid

-

30% Hydrogen peroxide

-

Microreactor system

-

Pumps for reactant delivery

Procedure:

-

Prepare a solution of 3,5-dibromopyridine in trifluoroacetic acid.

-

Prepare a 30% aqueous solution of hydrogen peroxide.

-

Set the microreactor temperature to 70 °C and the pressure to 0.5 MPa.

-

Using precision pumps, introduce the 3,5-dibromopyridine solution and the hydrogen peroxide solution into the microreactor at appropriate flow rates to achieve a 1:2.5 molar ratio of the pyridine to hydrogen peroxide.

-

Collect the reaction mixture as it exits the reactor.

-

The product, this compound, will precipitate as off-white crystals and can be isolated by filtration and purified by recrystallization.

Causality of Experimental Choices:

-

Microreactor: The use of a microreactor allows for precise control over reaction parameters such as temperature and pressure, leading to higher yields and improved safety.[5]

-

Hydrogen Peroxide and Trifluoroacetic Acid: This combination provides an effective and relatively clean method for the N-oxidation of pyridines.

Spectral Data Acquisition

NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak.

IR Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify and label the major absorption bands.

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

Analyze the molecular ion cluster and the major fragment ions.

Conclusion

The spectral data of this compound are a direct reflection of its distinct electronic and structural features. A thorough understanding of its ¹H NMR, ¹³C NMR, IR, and mass spectra is indispensable for its application in research and development. This guide has provided a detailed analysis of the expected spectral characteristics, the underlying chemical principles, and practical experimental protocols. By leveraging this information, researchers can confidently identify, characterize, and utilize this important synthetic intermediate.

References

- Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives.

- Cotton, S. A., & Gibson, J. F. (1970). Spectroscopic studies on pyridine N-oxide complexes of iron(III). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2105.

- Asian Journal of Chemistry. (2004). Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines.

- ACS Publications. (2024). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.

- ARKAT USA. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC.

-

ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... Retrieved from [Link]

- ACS Publications. (n.d.). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry.

- Google Patents. (n.d.). CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide.

- HETEROCYCLES. (2011).

- The Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N.

- The Royal Society of Chemistry. (n.d.).

- RSC Publishing. (n.d.). Identification of the N-Oxide Group by Mass Spectrometry.

-

NIST WebBook. (n.d.). 3,5-Dibromopyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dibromopyridine N-oxide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

PubChemLite. (n.d.). 3,5-dibromopyridine n-oxide (C5H3Br2NO). Retrieved from [Link]

-

NIST WebBook. (n.d.). 3,5-Dibromopyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dibromopyridine - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dibromopyridine N-oxide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dibromopyridine. Retrieved from [Link]

- ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- Jasperse, J. (n.d.).

- Google Patents. (n.d.). CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide.

- Jubilant Ingrevia. (n.d.).

- Jubilant Ingrevia. (n.d.).

Sources

- 1. Pyridine-N-oxide(694-59-7) IR Spectrum [chemicalbook.com]

- 2. hmdb.ca [hmdb.ca]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Identification of the N-oxide group by mass spectrometry - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 5. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-Dibromopyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-dibromopyridine 1-oxide. As a vital analytical technique in organic chemistry and drug development, a comprehensive understanding of the ¹H NMR spectrum is crucial for the structural elucidation and purity assessment of this important synthetic intermediate. This document will delve into the theoretical principles governing the spectrum, a predicted spectral analysis based on analogous compounds, a detailed experimental protocol for acquiring the spectrum, and the influence of various experimental parameters.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic compound employed in a range of chemical syntheses. Its utility as a building block in the creation of more complex molecules, particularly in the pharmaceutical and agrochemical industries, makes its unambiguous characterization essential.[1] ¹H NMR spectroscopy stands as a primary tool for confirming its molecular structure, providing insights into the electronic environment of the protons on the pyridine ring. The N-oxide functional group significantly influences the electron distribution within the aromatic system, leading to characteristic shifts in the proton resonances compared to its parent compound, 3,5-dibromopyridine.

Predicted ¹H NMR Spectral Analysis

The structure of this compound possesses a C₂v symmetry axis, rendering the protons at positions 2 and 6 (H-2, H-6) chemically equivalent, as are the protons at positions 4 (H-4). This equivalence simplifies the spectrum, leading to two distinct signals in the aromatic region.

Expected Chemical Shifts and Multiplicities:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2, H-6 | ~8.2 - 8.4 | Doublet (d) or Triplet (t) | ~2.0 - 2.5 Hz | The protons adjacent to the N-oxide are expected to be the most deshielded due to the electron-withdrawing nature of the N-oxide group. They will be coupled to the H-4 proton. |